neuroglian
Description
Properties
CAS No. |
127496-12-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Synonyms |
neuroglian |
Origin of Product |
United States |
Molecular and Functional Architecture of Neuroglian
Gene Structure and Transcriptional Regulation of Neuroglian
The this compound gene exhibits complex regulatory mechanisms, including alternative splicing, which gives rise to distinct protein isoforms with specialized functions and expression patterns.
Alternative Splicing Mechanisms Yielding Isoforms (e.g., Nrg-180, Nrg-167)
This compound RNA undergoes tissue-specific alternative splicing, leading to variations primarily in its cytoplasmic domains sdbonline.org. This process generates at least two well-characterized protein isoforms: Nrg-180 and Nrg-167 plos.orgfrontiersin.orgjneurosci.orgnih.govescholarship.orgnih.gov.
Nrg-180 (180 kDa) : This isoform is neuron-specific, predominantly expressed on the surface of neurons in the central nervous system (CNS) and on some glial support cells in the peripheral nervous system (PNS) sdbonline.orgplos.orgfrontiersin.orgjneurosci.orgnih.govnih.gov. It is also found on most neuronal cell bodies and axonal tracts jneurosci.orgnih.gov. Nrg-180 forms homophilic interactions, which are crucial for facilitating axonal bundling nih.gov.
Nrg-167 (167 kDa) : In contrast, Nrg-167 is more broadly expressed, found in various non-neuronal tissues such as trachea, hindgut, salivary glands, and muscle, as well as in glial cells sdbonline.orgplos.orgfrontiersin.orgjneurosci.orgnih.govescholarship.orgnih.gov. Epidermal Nrg-167 can interact with dendritic Nrg-180 to support dendrite growth, stabilization, and enclosure within the epidermis nih.gov.
Both Nrg-180 and Nrg-167 share identical extracellular domains, a transmembrane domain, and a common segment of the cytoplasmic domain that includes a conserved ankyrin-binding site nih.gov. The alternative splicing event involves the inclusion of a 3'-terminal exon wikigenes.org. The neuron-specific RNA-binding protein ELAV is a key regulator of this compound alternative splicing in neurons, directly binding to its pre-mRNA to promote the production of the Nrg-180 isoform frontiersin.orgwikigenes.org.
Table 1: this compound Isoforms and Expression Patterns
| Isoform | Molecular Weight (approx.) | Primary Expression | Key Functions / Notes |
| Nrg-180 | 180 kDa | Neurons (CNS, PNS), Axonal Tracts | Neuron-specific, facilitates axonal bundling, interacts with Nrg-167 for dendrite growth sdbonline.orgplos.orgfrontiersin.orgjneurosci.orgnih.govnih.gov |
| Nrg-167 | 167 kDa | Non-neuronal tissues (trachea, hindgut, salivary glands, muscle), Glial cells | Broadly expressed, interacts with Nrg-180 for dendrite growth, found in intestinal stem cells sdbonline.orgplos.orgfrontiersin.orgjneurosci.orgnih.govescholarship.orgnih.gov |
Regulatory Elements Governing this compound Expression
The expression of this compound is tightly controlled by various regulatory elements. The nrg genomic locus is extensive, spanning approximately 92 kilobases (kb), and includes significant upstream (25 kb) and downstream (10 kb) regulatory sequences that govern its expression plos.org.
This compound is expressed on a variety of cell types in the Drosophila embryo, including a large subset of glial and neuronal cell bodies in the central and peripheral nervous systems, as well as on the fasciculating axons extending along them wikigenes.orgnih.govcapes.gov.br.
Transcriptional regulation of this compound involves specific transcription factors. For instance, the transcription factor Engrailed acts as a negative regulator of this compound expression in interneurons sdbonline.orgnih.gov. Experimental evidence shows that ubiquitous expression of Engrailed in neurons can virtually eliminate this compound expression in interneurons, while the absence of Engrailed genes in mutant embryos leads to a significant increase in this compound expression sdbonline.org. Beyond the nervous system, this compound is also expressed in intestinal stem cells (ISCs) and enteroblasts (EBs) within the Drosophila midgut, where its overexpression can promote ISC proliferation escholarship.org.
Protein Domain Organization and Functional Significance
This compound's function as a cell adhesion molecule is intricately linked to its modular protein domain organization, which facilitates both extracellular interactions and intracellular signaling.
Extracellular Immunoglobulin (Ig) Domains and Fibronectin Type III Domains
This compound is an integral membrane glycoprotein (B1211001) and a member of the immunoglobulin superfamily nih.govcapes.gov.br. Its extracellular region is characterized by a specific arrangement of domains that are conserved among L1-type CAMs. This extracellular portion consists of six immunoglobulin C2-type domains followed by five fibronectin type III (FnIII) domains sdbonline.orgnih.govcapes.gov.brcaltech.eduuniprot.org. This particular domain organization and significant sequence identity are shared with L1, a neural adhesion molecule found in vertebrates, suggesting a functional homology capes.gov.brcaltech.edu.
The extracellular domains of L1-type CAMs, including this compound, are crucial for mediating cell-cell adhesion through both homophilic (binding to identical molecules on adjacent cells) and heterophilic (binding to different molecules) interactions sdbonline.orgplos.org. This compound specifically mediates calcium-independent, homophilic cell adhesion sdbonline.org.
Table 2: Extracellular Domain Organization of this compound
| Domain Type | Number of Domains | Location | Structural Features | Functional Significance |
| Ig-like C2-type | 6 | Extracellular | Immunoglobulin fold, beta sheets | Homophilic and heterophilic cell adhesion, cell recognition sdbonline.orgnih.govcapes.gov.bruniprot.org |
| Fibronectin Type III | 5 | Extracellular | Two antiparallel beta sheets, topologically identical to fibronectin/tenascin FnIII domains | Cell adhesion, protein-protein interactions, structural integrity sdbonline.orgcaltech.eduembl.de |
Intracellular Domain and Cytoskeletal Linkages
The intracellular domain of this compound is critical for its function, serving as a direct link to the cell's cytoskeleton and mediating intracellular signaling sdbonline.orgnih.gov. A key feature of this domain is a conserved binding site for ankyrin nih.govnih.gov.
This compound possesses the remarkable ability to transmit positional information directly to ankyrin, thereby polarizing its distribution within Drosophila S2 tissue culture cells sdbonline.orgnih.gov. When this compound is expressed in S2 cells, it leads to cell aggregation and the subsequent recruitment of ankyrin and spectrin (B1175318) to the sites of cell-cell contact sdbonline.orgnih.gov. This direct interaction between this compound and Ankyrin has been confirmed through yeast two-hybrid analysis sdbonline.orgnih.gov. The presence of this compound's cytoplasmic domain is essential for the accumulation of ankyrin at these cell contacts sdbonline.orgnih.gov.
Furthermore, the Nrg-180 isoform contains an additional 63 amino acids at its C-terminus compared to Nrg-167, which includes a putative PDZ-interacting domain nih.gov. This specific C-terminal segment is crucial for interaction with PDZ-domain containing proteins, such as Polychaetoid, and is important for proper mushroom body development in Drosophila nih.gov.
Post-Translational Modifications and Their Modulatory Effects on this compound Function
Post-translational modifications (PTMs) are critical biochemical events that regulate protein structure, stability, localization, interactions, and enzymatic activity, thereby modulating protein function mdpi.commdpi.comresearchgate.net. While general information on PTMs and their significance in neurodegenerative diseases is well-established mdpi.commdpi.comresearchgate.netnih.govrjsvd.com, specific details regarding all PTMs of this compound are less extensively documented in the provided search results.
However, a notable modulatory PTM suggested for this compound, by analogy with its vertebrate L1 family homologs like Neurofascin, is tyrosine phosphorylation. A conserved tyrosine residue within the ankyrin-binding region of this compound's cytoplasmic domain is implicated in its function sdbonline.org. For Neurofascin, a member of the L1 family, the highly conserved FIGQY tyrosine in its cytoplasmic domain is identified as the principal site of phosphorylation by protein tyrosine kinases sdbonline.org. Phosphorylation of this specific FIGQY tyrosine has been shown to abolish ankyrin-binding activity and increase the lateral mobility of Neurofascin sdbonline.org. Given this compound's extensive homology to vertebrate L1-type CAMs and the presence of isoform-specific FIGQY sequences in this compound plos.org, it is highly probable that tyrosine phosphorylation similarly modulates this compound's interaction with ankyrin and its dynamic behavior at the cell surface. Indeed, mutation of a conserved tyrosine residue in this compound reduces ankyrin binding and extracellular adhesion sdbonline.org. This suggests that phosphorylation acts as a regulatory mechanism for this compound's adhesive properties and its linkage to the cytoskeleton.
Compound Names and PubChem CIDs
As this compound is a large protein, it does not have a standard PubChem CID, which is typically assigned to small chemical compounds. Instead, biological entities like proteins are identified by UniProt IDs or NCBI Gene IDs.
Spatiotemporal Expression and Cellular Localization of Neuroglian
Developmental Expression Patterns in the Central Nervous System
Neuroglian is broadly expressed throughout the Drosophila brain across all developmental stages, including larval, pupal, and adult periods. Its function is particularly critical for axonogenesis during late larval and early pupal stages, with mutations in the this compound gene leading to significant neural defects.
Neuronal Expression (e.g., Axons, Dendrites, Synapses)
The longer isoform, Nrg180, is specifically expressed in neurons of the developing central nervous system mdpi.com. Within neurons, Nrg180 is prominently found on axons and in cell bodies nih.govmdpi.com. Studies in Drosophila mushroom body (MB) neurons reveal Nrg180 expression across all lobes, including gamma and alpha-beta lobes mdpi.com.
This compound is integral to neuronal morphogenesis and connectivity, participating in axonal growth and guidance, as well as the stability and function of synapses nih.govmdpi.commdpi.com. A notable role for Nrg is in dendrite pruning in dendritic arborization (ddaC) neurons. Its downregulation, facilitated by Rab5/ESCRT-mediated endocytosis, is a prerequisite for proper dendrite pruning. Conversely, overexpression of Nrg is sufficient to inhibit this pruning process, highlighting its precise temporal control over neuronal remodeling nih.gov.
Nrg's interaction with Ankyrin2 (Ank2), a membrane skeleton binding protein, is critical for its function. This interaction is essential for controlling the balance of synapse growth and stability at the neuromuscular junction and for coordinating transsynaptic development at central synapses nih.govmdpi.com. Furthermore, this compound influences the stability of neural Ankyrin2 protein levels in the developing nervous system, although it is not required for Ankyrin2's axonal localization. Nrg also contributes to synapse formation by organizing microtubules within the synaptic terminal mdpi.com.
Glial Cell Expression (e.g., Wrapping Glia, Cortex Glia)
This compound is expressed in a substantial subset of glial cells within the central nervous system frontiersin.orgmdpi.com. The Nrg167 isoform, which is more broadly expressed, is found in glial cells.
Cortex glia, which encapsulate individual neural stem cell (NSC) lineages within membranous chambers, rely on this compound interactions for their structural organization. Disruption of this compound function can lead to NSC lineages clumping together and an altered cortex glia network mdpi.com.
In the context of insulin-producing cells (IPCs), Nrg is predominantly required in glia for the proper formation of neurites. Glia-encoded Nrg exerts a repulsive function, preventing the fasciculation of additional neurites onto pioneer neurites. This compound also plays a role in glial ensheathment; for example, in Drosophila prickle mutants, which exhibit abnormal glial wrapping, Prickle regulates this compound via Ankyrin 2 to ensure proper neuron-glial interaction within neuropils nih.gov. Additionally, glial epidermal growth factor receptor (EGFR) signaling pathways can regulate this compound expression in peripheral glia, thereby influencing glial differentiation.
Expression in the Peripheral Nervous System
In the peripheral nervous system (PNS) of Drosophila, this compound is expressed on a significant population of glial and neuronal cell bodies, as well as on fasciculating axons frontiersin.orgmdpi.com. The Nrg180 isoform is specifically expressed in neurons of the developing PNS mdpi.com. Nrg is crucial for the axonal guidance and dendritic arborization of peripheral neurons mdpi.com. Reciprocal interactions between glia and neurons are essential during PNS embryogenesis, with glial EGFR signaling capable of downregulating Nrg expression in peripheral glia, impacting their differentiation.
Localization at Specialized Cell-Cell Junctions
Septate Junctions in Epithelial Tissues
The shorter Nrg167 isoform is localized to septate junctions (SJs) in epithelial tissues mdpi.com. In invertebrates, SJs serve as the functional equivalent of vertebrate tight junctions, forming a paracellular barrier. This compound is a key component of these ladder-like pleated septate junctions in the epithelium, where it co-localizes with other essential proteins such as Neurexin IV and Contactin.
Synaptic and Perisynaptic Localization
This compound is actively involved in the formation and function of synapses mdpi.com. It acts as a central coordinator for synapse growth, function, and stability, and its presence is essential for maintaining synaptic stability. The intracellular domain of Nrg, particularly its Ankyrin-interaction motif, is crucial for synapse development and stability.
The binding of Nrg to Ankyrin2 in vivo is a key regulatory mechanism. Mutations that reduce the affinity of this binding lead to increased Nrg mobility in motoneurons, thereby influencing the balance between synapse formation and maintenance at the neuromuscular junction. At central synapses, the coordination of pre- and postsynaptic development relies on the dynamic regulation of the intracellular Ankyrin-binding motif of Nrg, facilitating transsynaptic interactions. Nrg also contributes to synapse formation by organizing microtubules within the synaptic terminal mdpi.com. While Nrg is expressed in glia, which are known to have perisynaptic processes that influence synapses, the direct localization of this compound specifically within these perisynaptic glial processes is not explicitly detailed in current research findings. Its role is primarily described at the synaptic interface and within glial cells that interact with neurons.
Data Tables
Table 1: this compound Isoforms and Primary Expression/Function
| Isoform | Primary Expression | Key Functions/Localization |
| Nrg180 | Neurons (CNS & PNS) | Axonal growth & guidance, dendrite morphogenesis, synaptic stability, expressed in mushroom body neurons. nih.govmdpi.com |
| Nrg167 | Glial cells, Epithelial tissues | Glial ensheathment, neurite formation (glial-dependent), septate junction formation & barrier function, intestinal stem cell proliferation. mdpi.com |
Table 2: Summary of this compound's Roles in Different Cellular Contexts
| Cellular Context | Key Role of this compound (Nrg) | Associated Proteins/Mechanisms |
| Neurons | Axon guidance, dendrite pruning, synaptic stability, synapse formation, microtubule organization. nih.govmdpi.commdpi.com | Ankyrin2, Rab5/ESCRT-mediated endocytosis. nih.govmdpi.com |
| Glial Cells | Glial ensheathment, neurite formation, organization of neural stem cell lineages, neuron-glia interaction. nih.govmdpi.com | Ankyrin2, EGFR signaling. nih.gov |
| Epithelial Tissues | Septate junction formation, paracellular barrier function, epithelial stabilization, intestinal stem cell proliferation. mdpi.com | Gliotactin, Neurexin IV, Na+/K+ ATPase, Contactin. |
Neuroglian S Fundamental Roles in Neural Development
Axon Guidance and Pathfinding Mechanisms
Axon guidance is the process by which neurons extend their axons to reach their correct targets, a process mediated by various guidance cues and cell adhesion molecules like Neuroglian wikipedia.orgmdpi.com. This compound influences several aspects of axon guidance, including outgrowth, fasciculation, and decision-making at choice points wikigenes.orgsdbonline.orgresearchgate.net.
Axon Outgrowth and Extension
This compound is necessary for maintaining the advance of sensory axons along their substrates in the Drosophila embryo researchgate.netnih.gov. While it may not be required for the initiation of axon outgrowth, it is crucial for sustained extension researchgate.netnih.gov. Studies in Drosophila sensory neurons have shown that this compound mutants exhibit a highly penetrant sensory axon stalling phenotype, where axons fail to extend properly along their trajectory researchgate.netnih.gov. Expression of wild-type this compound in sensory neurons can rescue this stalling phenotype, indicating a cell-autonomous requirement for this compound in promoting axon advance researchgate.netnih.gov. The extracellular domain of this compound appears largely sufficient for this function, suggesting that its role in adhesion to the substrate is critical for maintaining axon extension researchgate.netnih.gov.
Axon Fasciculation and Defasciculation
Axon fasciculation, the bundling of axons into nerve tracts, is mediated by cell adhesion molecules mdpi.comresearchgate.netcore.ac.uk. This compound contributes to homophilic axon-axon adhesion, which is important for the fasciculation of specific axon tracts sdbonline.orgmdpi.comresearchgate.net. In Drosophila, this compound is required for the fasciculation between axons projecting to the peduncle of the mushroom bodies mdpi.com. The interaction of this compound with intracellular adaptor proteins like Ankyrin-2 and Moesin is thought to cluster this compound on the axonal surface, facilitating stable homophilic interactions between elongating axons rupress.orgmdpi.com.
While this compound promotes fasciculation, the controlled defasciculation of axons is also essential for pathfinding, particularly at axonal choice points researchgate.netcore.ac.uknih.gov. Although some studies initially suggested a role for this compound in defasciculation, more recent findings indicate that this compound is primarily involved in maintaining axon advance and fasciculation rather than being required for defasciculation itself researchgate.netnih.govcore.ac.uk. However, the balance between adhesive molecules like this compound and other factors is crucial for the dynamic processes of fasciculation and defasciculation that guide axons core.ac.uk.
Role at Axonal Choice Points
Axonal choice points are critical locations where growth cones make decisions about their path sdbonline.orgnih.gov. This compound plays a role in guiding sensory axons at these choice points by regulating the activity of receptor tyrosine kinases, such as the Fibroblast Growth Factor receptor (Fgfr) and the Epidermal Growth Factor receptor (Egfr) sdbonline.orgnih.govcsic.es. Studies in Drosophila peripheral sensory neurons demonstrate that this compound functions in concert with Fgfr and Egfr to control growth cone decisions and substrate selection sdbonline.orgnih.govcsic.es. Loss-of-function mutations in this compound, heartless (encoding Fgfr), or Egfr result in similar axon guidance defects, and this compound phenotypes can be suppressed by expressing gain-of-function versions of heartless or Egfr sdbonline.orgnih.gov. This suggests a model where this compound controls the activity of these receptors at choice points, influencing the axon's trajectory sdbonline.orgnih.gov.
Dendritic Morphogenesis and Arborization
Dendritic morphogenesis involves the growth, branching, and shaping of dendrites, which are crucial for receiving and processing synaptic inputs nih.govspringermedizin.de. This compound is involved in regulating the complex architecture of dendritic trees sdbonline.orgnih.gov.
Regulation of Dendrite Growth and Branching
This compound influences dendrite branching patterns. In Drosophila dendritic arborization (da) neurons, this compound is involved in the formation of second-order dendritic branches nih.gov. Studies have shown that this compound mutants can exhibit deformed dendritic arbors and abnormal axonal sprouting, suggesting a role for this compound in correctly distributing neurites nih.govbiologists.com. The interaction between neurons expressing this compound and surrounding glial cells is important for controlling dendritic morphogenesis nih.gov.
While this compound promotes branching in some contexts, other molecules can act as branching inhibitors biologists.com. The balance of these factors is essential for establishing the specific dendritic architecture of different neuron types biologists.comsdbonline.org.
Mechanisms of Dendrite Pruning
Dendrite pruning is a process of selectively eliminating unnecessary dendritic branches, which is vital for refining neuronal circuits during development royalsocietypublishing.orgfrontiersin.orgplos.org. This compound has been identified as a key molecule that inhibits dendrite pruning in certain Drosophila sensory neurons, such as the class IV da neurons royalsocietypublishing.orgfrontiersin.orgplos.orgfrontiersin.org.
Downregulation of this compound is required for dendrite pruning to occur royalsocietypublishing.orgfrontiersin.org. This downregulation is mediated by endocytic pathways, where this compound is internalized from the cell surface to endosomal compartments royalsocietypublishing.orgfrontiersin.orgplos.org. Interference with endocytosis leads to the accumulation of this compound on cell membranes and endosomes, inhibiting pruning royalsocietypublishing.orgfrontiersin.org. Overexpression of this compound is sufficient to inhibit dendrite pruning, while its removal can cause precocious pruning sdbonline.orgfrontiersin.org. This indicates that the precise timing of this compound internalization is critical for controlling the onset of dendrite pruning frontiersin.org. Proteins like Raw and components of the Rab5/ESCRT pathway are involved in promoting the endocytosis and downregulation of this compound during pruning sdbonline.orgroyalsocietypublishing.orgplos.orgbiologists.com.
Despite being expressed and internalized in both axons and dendrites, the loss of this compound selectively affects dendrites, highlighting a compartment-specific mechanism in pruning that is not yet fully understood frontiersin.org.
Synaptogenesis and Synaptic Architecture Establishment
Synaptogenesis, the formation of synapses, is a critical process for establishing functional neural circuits. This compound contributes significantly to this process and the subsequent organization of synaptic architecture. Synapses are specialized cell adhesions that enable communication between neurons and target cells oup.com.
Presynaptic and Postsynaptic Contributions to Synapse Formation
This compound participates in synapse formation through transsynaptic interactions, involving both the presynaptic and postsynaptic compartments plos.org. At the presynaptic terminal, this compound-mediated signaling, potentially involving interactions with other molecules like ephrins, plays a role in presynaptic differentiation hkust.edu.hk. Postsynaptically, this compound, through signaling pathways such as ErbB/NRG, can influence the morphogenesis of dendritic spines and modulate synaptic transmission by regulating the clustering of receptors like NMDA and AMPA receptors at the postsynaptic membrane hkust.edu.hk. This bidirectional signaling across the synaptic cleft, mediated by CAMs like this compound, is crucial for coordinating the development of both sides of the synapse plos.orgnih.gov.
Coordination of Synaptic Growth and Stability
This compound is a central coordinator of synapse growth, function, and stability plos.orgnih.gov. Studies, particularly at the Drosophila larval neuromuscular junction (NMJ), have shown that this compound-mediated cell adhesion is essential for stabilizing synapse growth and maintenance sdbonline.org. The interaction between this compound and Ankyrin2 is critical for controlling the balance of synapse growth and stability at the NMJ plos.orgnih.gov. Disrupting the binding affinity between this compound and Ankyrin2 can lead to increased this compound mobility in motor neurons, impacting synaptic development and stability plos.orgnih.gov. At central synapses, the coordination of pre- and postsynaptic development through transsynaptic this compound interactions requires dynamic regulation of the intracellular Ankyrin-binding motif plos.orgnih.gov. This highlights the importance of the L1-type CAM-Ankyrin interaction as a regulatory module for local control of synaptic connectivity plos.orgnih.gov.
Neuron-Glial Interactions in Developmental Processes
Neuron-glial interactions are fundamental for the proper development and function of the nervous system nih.govresearchgate.net. Glial cells provide structural support, metabolic assistance, and signaling cues that influence neuronal behavior nih.govviamedica.plrochester.edu. This compound is involved in mediating these crucial interactions.
Glial Regulation of Neurite Outgrowth and Branching
Glial cells play an essential role in regulating neurite outgrowth and branching, guiding axons and dendrites to their correct targets frontiersin.org. This compound is expressed in both neurons and glia and contributes to this process frontiersin.orgnih.gov. In Drosophila, glial-expressed this compound has been shown to have a repulsive function, preventing the fasciculation of additional neurites onto pioneer neurites nih.gov. Loss of glial this compound function can lead to ectopic branches and aberrant neurite arborization nih.govresearchgate.net. Specifically, glial-encoded Nrg-167 is sufficient to control neurite outgrowth and rescue ectopic branching phenotypes caused by loss of this compound function nih.gov. This indicates that this compound expressed by glial cells surrounding neurons plays a crucial role in regulating neuronal morphology nih.gov. Neuron-glia interaction mediated by this compound, along with Ankyrin, contributes to axonal and dendritic morphogenesis in the peripheral nervous system of flies wikigenes.orgpnas.org.
Interplay in Neural Stem Cell Niche Formation
The neural stem cell (NSC) niche is a specialized microenvironment that supports the generation and integration of new neurons sdbonline.orgnih.govplos.orgfrontiersin.orgbiorxiv.org. This compound is involved in the formation and organization of this niche, particularly in the Drosophila larval brain. Cortex glia (CG) encase individual NSC lineages, organizing stem cells and newborn neurons into a structured arrangement sdbonline.orgnih.govplos.orgbiorxiv.org. This individual encasing is supported by a mechanism of temporally controlled differential adhesion involving conserved complexes sdbonline.orgnih.govplos.org. Homophilic this compound interactions provide strong adhesion between cells of the same lineage, keeping them together sdbonline.orgnih.govplos.orgbiorxiv.org. In contrast, a weaker interaction, involving Neurexin-IV and Wrapper, exists between NSC lineages and CG sdbonline.orgnih.govplos.orgbiorxiv.org. Loss of this compound results in NSC lineages clumping together and alterations in the CG network, demonstrating its importance in establishing individual NSC niches sdbonline.orgnih.govplos.orgbiorxiv.org. Disruption of these adhesion complexes during development has been linked to altered axonal projections of newborn neurons and even affects adult behavior sdbonline.orgnih.govplos.orgbiorxiv.org.
Molecular and Cellular Mechanisms Mediated by Neuroglian
Cell Adhesion Dynamics and Modes of Interaction
Neuroglian mediates cell adhesion through both homophilic and heterophilic interactions, contributing to the precise assembly and organization of tissues, especially in the nervous system. plos.orgresearchgate.net
Homophilic Binding in Cell-Cell Adhesion
This compound exhibits calcium-independent homophilic cell adhesion activity, meaning it can bind to other this compound molecules on the surface of adjacent cells. sdbonline.org This homophilic interaction is crucial for establishing strong binding between cells of the same lineage, as observed in the formation of neural stem cell lineages in Drosophila. researchgate.netsdbonline.org Studies using artificial this compound constructs lacking the intracellular domain have demonstrated that the extracellular domain alone is sufficient to induce homophilic cell aggregation in tissue culture cells, indicating that the cytoplasmic domain is not essential for this adhesive quality. sdbonline.org This homophilic binding is thought to play a role in processes like axon-axon interactions, which are necessary for establishing the layered and lobular architecture of structures like the mushroom body in Drosophila. nih.gov
Heterophilic Interactions with Transmembrane Proteins
Beyond homophilic binding, this compound also engages in heterophilic interactions with other transmembrane proteins. plos.org A notable example is its interaction with Echinoid (Ed), another Ig-domain containing CAM in Drosophila. biologists.combiologists.comnih.govbiologists.com this compound functions as a heterophilic ligand for Echinoid, and this interaction can influence signaling pathways like the EGFR pathway. biologists.combiologists.comnih.gov This indicates that this compound can participate in trans-interactions with different CAMs on opposing cell membranes. The extracellular domains of L1 family proteins, including this compound, can interact with a variety of heterophilic partners, such as other Ig-domain proteins, extracellular matrix proteins, or integrins. plos.org These interactions contribute to the diverse roles of this compound in development and cellular communication.
Intracellular Signaling Cascades Downstream of this compound
This compound's functions extend beyond passive adhesion; it actively participates in intracellular signaling, transmitting information from the extracellular environment to the cell's interior. sdbonline.orgrupress.orgnih.gov This "outside-in" signaling is crucial for mediating various cellular responses. rupress.orgnih.gov
Interaction with Ankyrin and Cytoskeletal Linkage (e.g., Ankyrin2, Moesin)
A key aspect of this compound's intracellular function is its direct interaction with ankyrin, a membrane-skeleton linker protein. sdbonline.orgplos.orgsdbonline.orgrupress.orgnih.gov This interaction is mediated by a conserved 36-amino acid sequence, including a conserved tyrosine residue, within the cytoplasmic domain of this compound. rupress.org Binding to ankyrin links this compound to the spectrin (B1175318) cytoskeleton, which is essential for organizing and stabilizing membrane domains and influencing cell shape and motility. plos.orgnih.govrupress.orgnih.gov
In Drosophila, this compound interacts with both Ankyrin1 and Ankyrin2 (Ank2). nih.govjneurosci.org While Ankyrin1 is ubiquitously expressed, Ank2 is specifically expressed in neuronal cells during embryogenesis and appears to be a significant binding partner for neuronal this compound. nih.govjneurosci.org The interaction with Ank2 is crucial for synapse stability and can influence this compound mobility in motoneurons. plos.org Mutations in the Ankyrin-binding motif (FIGQY motif) of this compound can alter its binding affinity to Ank2. plos.orgresearchgate.net
This compound also interacts with Moesin, an ERM (Ezrin, Radixin, Moesin) protein. researchgate.netmassey.ac.nznih.gov This interaction occurs via an ERM-interaction domain in this compound's cytoplasmic tail and is important for the establishment of highly organized structures like the mushroom body architecture. researchgate.netnih.gov Moesin provides a link to the actin cytoskeleton, which, along with Ankyrin2 association, is likely required for the formation of stable trans-axonal this compound complexes and proper axon guidance. nih.gov
The recruitment of ankyrin and spectrin to sites of cell-cell contact is induced by this compound-mediated adhesion and requires the presence of this compound's cytoplasmic domain. sdbonline.orgrupress.orgnih.gov This adhesion-induced assembly of the membrane skeleton at contact sites highlights this compound's role in transmitting positional information and polarizing the distribution of intracellular proteins. rupress.orgnih.govwikigenes.org
Table 1: Key Intracellular Interaction Partners of this compound
| Interaction Partner | Type of Molecule | Role in this compound Function |
| Ankyrin (Ank1, Ank2) | Membrane-skeleton linker protein | Links this compound to the spectrin cytoskeleton, crucial for membrane organization, stability, and synapse function. sdbonline.orgplos.orgnih.govsdbonline.orgrupress.orgnih.govjneurosci.org |
| Moesin | ERM protein (Actin-binding) | Links this compound to the actin cytoskeleton, important for neuronal morphogenesis and stable adhesive complexes. researchgate.netnih.govmassey.ac.nznih.gov |
Modulation of Receptor Tyrosine Kinase Signaling (e.g., EGFR, FGFR)
This compound has been shown to modulate the activity of Receptor Tyrosine Kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR) and the Fibroblast Growth Factor Receptor (FGFR). researchgate.netnih.govsdbonline.orgbiologists.combiologists.comnih.govbiologists.comwikigenes.orgresearchgate.netnih.govbiorxiv.org This modulation is significant for processes like axon extension and guidance, as well as cell proliferation. researchgate.netnih.govnih.gov
This compound can act upstream of EGFR, potentiating its activation and downstream signaling. nih.govresearchgate.netbiorxiv.orgescholarship.org This has been observed in contexts such as the regulation of intestinal stem cell proliferation in Drosophila, where this compound overexpression leads to increased EGFR activation and proliferation. nih.govresearchgate.netbiorxiv.orgescholarship.org Genetic experiments support the model that this compound acts upstream of EGFR in this process. nih.govbiorxiv.orgescholarship.org
Similarly, this compound can promote neurite outgrowth by signaling through the FGFR, specifically the Heartless receptor in Drosophila. sdbonline.orgnih.govwikipedia.org This suggests that this compound-mediated adhesion can activate FGFR signaling, contributing to neuronal development. sdbonline.orgnih.gov
The interaction between CAMs like this compound and RTKs highlights a close link between cell adhesion and signaling, where CAMs can influence the activity of growth factor receptors. biologists.com
Involvement of Rho GTPases and Associated Regulators (e.g., TRIO, RAC1)
This compound signaling pathways involve the participation of Rho GTPases, particularly RAC1, and their associated regulators like TRIO. Studies, primarily in Drosophila mushroom body neuron axon development, have identified TRIO and RAC1 as potential downstream effectors of this compound. Genetic analyses suggest that TRIO may function directly downstream of this compound and within the same pathway. uni-freiburg.defrontiersin.orgnih.govfrontiersin.orguniprot.orggenecards.orgresearchgate.net RAC1, a small GTPase belonging to the RAS superfamily, is involved in regulating diverse cellular events, including cytoskeletal reorganization and the activation of protein kinases. genecards.orgwikipedia.org While RAC1 is implicated in this compound-mediated processes, research indicates that it might not directly interact with this compound and could be part of multiple pathways influenced by this compound signaling. frontiersin.orgresearchgate.net Preliminary co-immunoprecipitation data, however, suggest a potential physical interaction between the neuronal isoform of this compound (NRG-180) and TRIO, although further in vivo studies are needed to confirm this binding and its role in modulating RAC1 signaling. frontiersin.org The interplay between this compound, TRIO, and RAC1 highlights a complex signaling network that orchestrates critical aspects of neuronal development, such as axon guidance and branching. uni-freiburg.denih.govfrontiersin.orguniprot.orggenecards.orgresearchgate.net
Role of Scaffolding Proteins (e.g., Polychaetoid/ZO-1 Homolog)
Scaffolding proteins play a crucial role in linking this compound to the intracellular machinery, particularly the cytoskeleton, and in organizing signaling complexes. Polychaetoid (PYD), the Drosophila homolog of the vertebrate tight junction protein ZO-1, is a significant scaffolding protein that acts downstream of the neuronal-specific this compound isoform, NRG-180. frontiersin.orgnih.govfrontiersin.orguniprot.orggenecards.orgresearchgate.netwikipedia.orgresearchgate.net PYD is involved in processes such as axon branching and sister branch outgrowth and guidance in Drosophila mushroom bodies. nih.govfrontiersin.orguniprot.orggenecards.orgresearchgate.net Genetic analyses support the involvement of PYD in this compound-mediated development, and studies suggest a direct interaction between NRG-180 and PYD. nih.govfrontiersin.org
Ankyrin is another key scaffolding protein that interacts with the cytoplasmic domain of this compound. kribb.re.kruni-freiburg.dewikipedia.orguni-freiburg.deresearchgate.netnih.gov This interaction is essential for linking this compound to the spectrin-based membrane skeleton and is crucial for the recruitment of ankyrin and other membrane skeleton components to sites of cell-cell contact mediated by this compound adhesion. kribb.re.kruni-freiburg.denih.gov The cytoplasmic domain of this compound is required for the accumulation of ankyrin at cell contacts. kribb.re.krnih.gov This interaction transmits positional information from extracellular adhesion to the assembly of the membrane skeleton. kribb.re.krnih.gov The stability of neuronal ankyrin can be influenced by this compound. uni-freiburg.de
Discs large (DLG), another MAGUK protein with homology to vertebrate ZO-1, has also been shown to affect the distribution of this compound, further highlighting the interconnectedness of scaffolding proteins and cell adhesion molecules in organizing cellular architecture. mdpi.com
Regulation of Membrane Protein Trafficking and Turnover (e.g., Endocytosis)
The regulation of this compound levels and localization at the cell surface is tightly controlled through mechanisms involving membrane protein trafficking and turnover, particularly endocytosis. Endocytic pathways, including Rab5/ESCRT-dependent endocytosis and clathrin-mediated endocytosis, are critical for the internalization and subsequent degradation of this compound. kribb.re.krnih.govresearchgate.netnih.govuniprot.orguni-freiburg.de This downregulation of this compound from the plasma membrane is essential for various developmental processes, such as dendrite pruning in Drosophila sensory neurons. kribb.re.krnih.govresearchgate.netnih.govuniprot.org Loss of function in endocytic regulators like Rab5 or ESCRT components leads to the accumulation of this compound on enlarged endosomes. kribb.re.krnih.gov this compound is normally localized on endosomes and downregulated before dendrite pruning occurs. nih.gov
The secretory pathway also plays a role in modulating this compound distribution and facilitating its endolysosomal degradation. nih.govresearchgate.net Furthermore, this compound vesicles undergo retrograde axonal trafficking, and this process can involve co-trafficking with other proteins, such as the Drosophila Amyloid Precursor Protein (APP) homolog. wikipedia.orgunito.it This suggests a complex interplay between different membrane trafficking pathways in regulating this compound localization and function within neurons. Protein turnover, in general, is a dynamic process in both neurons and glia, and membrane proteins like this compound are subject to regulated degradation, which is crucial for maintaining cellular homeostasis and plasticity. uni-freiburg.de Dysregulation of plasma membrane turnover can contribute to pathological conditions. uni-freiburg.de
Mechanotransduction and Cellular Responses to Adhesive Cues
This compound, as a cell adhesion molecule, is intimately involved in mechanotransduction, the process by which cells sense and respond to mechanical stimuli from their environment. Through its adhesive interactions, this compound can transmit positional information and signals from extracellular adhesion across the cell membrane to the intracellular cytoskeleton. kribb.re.kruni-freiburg.dewikipedia.orgnih.gov This "outside-in" signaling function is crucial for polarizing the distribution of cytoskeletal components like ankyrin and spectrin and recruiting them to sites of cell contact. kribb.re.krnih.gov This adhesion-induced reorganization of the membrane skeleton can, in turn, influence the localization and function of other membrane proteins, contributing to the formation of specialized plasma membrane subdomains. kribb.re.kr
Cell adhesion proteins, including those at adherens junctions where this compound can be present, are key players in cellular mechanosensing. They connect the cytoskeleton to the extracellular environment or to neighboring cells, allowing cells to sense mechanical forces and substrate properties. These mechanical signals are then transduced into biochemical signals that influence various cellular behaviors, including cell shape, migration, differentiation, and gene expression. This compound's role in mediating differential adhesion between cell populations contributes to the precise organization of tissues, such as the segregation of neural stem cell lineages, and alterations in these adhesive interactions can impact processes like axonal projections. uni-freiburg.de The ability of cells to adapt their mechanical properties in response to intercellular stress and environmental confinement, often mediated by adhesion complexes, is a critical aspect of tissue morphogenesis and function.
Neuroglian S Contribution to Neural Circuit Function and Plasticity
Synaptic Plasticity Mechanisms Involving Neuroglian
Synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to activity, is a fundamental process underlying learning and memory wikipedia.org. This compound has been identified as a central regulator of synapse formation and maintenance, highlighting its involvement in structural synaptic plasticity plos.org.
Regulation of Synaptic Strength and Efficacy
This compound's interaction with intracellular proteins like Ankyrin is crucial for regulating synaptic function plos.org. This interaction controls the balance between synapse formation and maintenance at the neuromuscular junction in Drosophila plos.org. At central synapses, a dynamic regulation of the this compound-Ankyrin interaction is required to coordinate transsynaptic development plos.org. The intracellular Ankyrin interaction motif serves as an essential regulatory site for this compound mobility, adhesion, and synaptic function plos.org.
While the provided search results don't offer specific quantitative data tables directly measuring the impact of this compound on synaptic strength or efficacy in terms of neurotransmitter release or postsynaptic potentials, they strongly indicate a regulatory role through its scaffolding function and interaction with cytoskeletal elements at the synapse core.ac.uk. This structural organization is inherently linked to the functional efficiency of synaptic transmission.
Role in Activity-Dependent Synaptic Remodeling
Activity-dependent synaptic remodeling involves changes in connectivity in response to neuronal activity plos.org. This compound, as a CAM that mediates cell-cell interactions at synaptic contacts, is thought to be involved in this structural plasticity plos.org. Information processing within neural circuits is adjusted by the selective addition or elimination of individual synapses both during development and in response to activity plos.org. These changes can occur locally, suggesting mechanisms capable of local alterations of transsynaptic adhesion, potentially involving CAMs like this compound plos.org.
Research in Drosophila has shown that this compound is required for maintaining stable synaptic architecture at larval neuromuscular junctions researchgate.net. Loss of this compound results in increased synapse retraction, suggesting a specific role in activity-dependent processes that maintain synaptic stability researchgate.net.
Formation and Maintenance of Neural Circuitry
This compound plays a critical role in the precise control of synaptic connectivity, which is essential for the development and function of neuronal circuits plos.org. It is involved in both the initial establishment and the ongoing maintenance of these connections jneurosci.org.
Stabilization of Synaptic Connections
This compound is essential for stabilizing synapse growth and maintenance at the larval neuromuscular junction in Drosophila sdbonline.org. It mediates adhesion between neurons and can also mediate adhesion of dendrites to adjacent epidermis to stabilize dendritic architecture sdbonline.org. The interaction between this compound and Ankyrin is particularly important for synapse stability plos.orgresearchgate.netnih.gov. This interaction links the cell adhesion molecule to the cytoskeleton, providing structural support and organization at the synapse plos.orgcore.ac.uknih.gov. Recruitment of Ankyrins to the cytoplasmic domains of L1-type CAMs like this compound is a conserved mechanism for stabilizing synapses researchgate.net.
Studies using RNA interference (RNAi) screens in Drosophila have identified this compound as a central coordinator of synapse growth, function, and stability plos.org. Disrupting the interaction between this compound and Ankyrin2 in vivo causes an increase in this compound mobility in motoneurons and affects the balance of synapse growth and stability plos.orgnih.gov.
Contribution to Circuit Refinement and Homeostasis
Neural circuits are initially assembled and then refined over time through processes like synapse elimination and pruning to sculpt the mature connectivity patterns nih.govscispace.com. This compound's role in stabilizing synaptic connections and mediating cell adhesion contributes to this refinement process sdbonline.orgnih.gov. While some glial cells, such as microglia and astrocytes, are known to be involved in synaptic pruning and circuit refinement frontiersin.orgresearchgate.netduke.edu, this compound's contribution appears to be more focused on providing stability to existing connections, which is also a critical aspect of maintaining refined circuitry.
Higher-Order Neural Functions and Behavioral Outcomes
Given its fundamental roles in synaptic plasticity and circuit formation, this compound is expected to contribute to higher-order neural functions and behavioral outcomes, particularly those dependent on proper neuronal connectivity and plasticity, such as learning and memory nih.gov.
In Drosophila, this compound mediates adhesion between functionally distinct mushroom body axon populations, which is essential for olfactory learning and memory rupress.orgcusabio.com. Loss or mutation of this compound protein in adult flies leads to reduced numbers of axonal terminals forming synapses in visual and escape reflex circuits researchgate.net.
Dysfunction of L1-type CAMs, including the mammalian homologs of this compound, has been linked to neurodevelopmental disorders and psychiatric diseases in humans sdbonline.orgplos.org. This further supports the importance of this compound in processes that underpin complex behaviors and cognitive functions.
Influence on Locomotor Activity and Coordination The establishment of functional nervous systems requires the coordinated development of neurons and gliasdbonline.org. Research in Drosophila has investigated the requirements of secreted proteins and cell-surface receptors, including this compound, for the development of photoreceptor neurons and wrapping glia in the visual systemsdbonline.org. The loss of certain adhesion complexes, including those involving this compound, specifically during development has been linked to locomotor hyperactivity in adult fliessdbonline.orgresearchgate.net. This suggests that the properties of the neurogenic niche during development can shape adult behavior, including locomotor activitysdbonline.orgresearchgate.net.
While the provided search results discuss locomotor activity and coordination in the context of neural circuits and glial cells generally researchgate.netmdpi.commdpi.comresearchgate.net, the direct, detailed research findings specifically linking this compound's influence on locomotor activity and coordination are primarily derived from studies in Drosophila focusing on developmental roles and resulting adult behaviors sdbonline.orgresearchgate.net.
Influence on Locomotor Activity and Coordination
The coordinated development of neurons and glial cells is fundamental to the establishment of a functional nervous system sdbonline.org. Investigations in Drosophila, examining the roles of cell-surface proteins like this compound in the development of the visual system, have revealed insights into its influence on behavior sdbonline.org. The disruption of certain adhesion complexes, including those involving this compound, during development has been linked to observable locomotor hyperactivity in adult flies sdbonline.orgresearchgate.net. This finding suggests that the characteristics of the neurogenic niche during development can have lasting effects on adult behaviors, including locomotor activity levels sdbonline.orgresearchgate.net.
While broader research addresses the involvement of neural circuits and glial cells in locomotor activity and coordination researchgate.netmdpi.commdpi.comresearchgate.net, the specific, detailed research findings directly demonstrating this compound's influence on these behaviors are primarily derived from developmental studies in Drosophila and the resulting behavioral phenotypes in adults sdbonline.orgresearchgate.net.
Comparative and Evolutionary Analysis of Neuroglian
Functional Homology Across Diverse Species
The functional roles of L1-CAMs, including neuroglian, demonstrate significant homology across diverse species, particularly in their involvement in neural development and function. frontiersin.orgfrontiersin.org
Analogous Roles in Invertebrate Nervous Systems (e.g., Drosophila melanogaster, Caenorhabditis elegans)
In invertebrate model organisms like Drosophila melanogaster and Caenorhabditis elegans, L1-type CAMs play analogous roles in nervous system development. In Drosophila, this compound is expressed in both neuronal and glial cells and is essential for various aspects of neural development, including axon guidance, fasciculation, outgrowth, branching, and synapse formation and stability. plos.orgfrontiersin.orgnih.govresearchgate.net Loss of this compound function in Drosophila leads to defects such as defasciculation and abnormal neurite branching. frontiersin.org this compound also interacts with other signaling pathways, such as the EGFR pathway, which is conserved from Drosophila to humans, further highlighting its fundamental role in neural development. plos.org Studies in Drosophila have shown that this compound is a key regulator of synapse growth, function, and stability at the neuromuscular junction and central synapses. plos.orgnih.gov
In Caenorhabditis elegans, the sole homolog of the L1 family is LAD-1 (L1-like adhesion). rupress.org Similar to this compound and vertebrate L1-CAMs, LAD-1 is a transmembrane protein that binds to ankyrin and is localized to sites of cell-cell contact in multiple tissues, including the nervous system. rupress.org LAD-1 is required for proper embryonic and gonadal morphogenesis, demonstrating a broader role beyond solely neuronal adhesion, although it is highly expressed in the nervous system. rupress.org While C. elegans glia have been shown to play important roles in modulating neuronal activity and behavior, the specific involvement of LAD-1 in glia-neuron interactions in C. elegans is an area of ongoing research. frontiersin.orgnih.govmdpi.com
Comparison with Vertebrate L1-CAM Orthologs (e.g., Mammalian L1-CAM)
This compound shares significant functional similarities with its vertebrate orthologs, particularly mammalian L1-CAM. Both are involved in crucial processes like neurite extension, axon pathfinding, and synapse formation. plos.orgsdbonline.orgnih.gov Mutations in the human L1-CAM gene cause a spectrum of neurological disorders, known as CRASH syndrome, which include phenotypes like corpus callosum agenesis, mental retardation, and spastic paraplegia. nih.govnih.gov These human disorders underscore the critical and conserved functions of L1-CAMs in vertebrate nervous system development.
Functional conservation is also evident at the molecular level. The extracellular domains of both mammalian L1-CAMs and Drosophila this compound can induce aggregation of transfected cells in vitro, and to some extent, they can interact with each other in cell adhesion and neurite outgrowth assays. sdbonline.org Furthermore, the cytoplasmic domains of human L1-CAM and this compound can both interact with the Drosophila homolog of ankyrin, and this interaction is crucial for recruiting ankyrin to cell-cell contacts. sdbonline.orgsdbonline.org This conserved interaction with ankyrin is vital for linking the extracellular adhesive function of L1-CAMs to the intracellular cytoskeleton, impacting processes like synapse formation and stability. plos.orgsdbonline.orgnih.gov Research indicates that the function of this compound in central synapse formation in Drosophila is conserved in human L1-CAM. nih.gov
Divergence in Isoform Expression and Functional Specialization Across Phylogeny
While there is significant conservation within the L1-CAM family, divergence exists in isoform expression and functional specialization across different species. In vertebrates, there are four members of the L1-CAM family (L1, CHL1, NrCAM, and Neurofascin), suggesting subfunctionalization after gene duplication events. plos.orgnih.gov In contrast, Drosophila has only one L1-type CAM, this compound. nih.gov
This compound itself exhibits alternative splicing, leading to different isoforms with potentially specialized functions. In Drosophila, differential splicing results in a neuron-specific isoform, Nrg-180, and a more broadly expressed isoform, Nrg-167, found in glial cells. frontiersin.org These isoforms differ in their cytoplasmic domains, and the cytoplasmic domain can influence the adhesive properties of the extracellular part of the protein. sdbonline.org This differential expression and structural variation in isoforms likely contribute to the diverse roles of this compound in both neuronal and glial development and function in Drosophila. frontiersin.org
The presence of multiple L1-CAM genes in vertebrates compared to a single gene in Drosophila, along with the generation of different isoforms through alternative splicing, reflects evolutionary strategies to achieve functional diversity and specialization within this important protein family across different phyla. sdbonline.orgfrontiersin.orgplos.org This divergence allows for fine-tuning of L1-CAM functions in the increasingly complex nervous systems of higher organisms.
Advanced Research Methodologies and Future Directions in Neuroglian Studies
Genetic Manipulation Techniques in Model Organisms
Genetic manipulation in model organisms, particularly Drosophila melanogaster, has been instrumental in dissecting neuroglian's functions due to the availability of extensive genetic tools and the relative simplicity of its nervous system compared to higher eukaryotes. researchgate.netnih.govfrontiersin.org These techniques allow for targeted alterations of the this compound gene (often referred to as nrg in Drosophila) to study the consequences on development and behavior.
Targeted Gene Knockout and Knockdown Approaches (e.g., RNAi Screens)
Targeted gene knockout involves creating organisms where the this compound gene is completely inactivated, while knockdown approaches reduce the expression levels of the gene. These methods help reveal the necessity of this compound for specific processes.
Targeted gene knockout, often achieved through techniques like homologous recombination or CRISPR/Cas9, results in a complete loss of protein function. Analyzing phenotypes in nrg knockout mutants, such as the protein null allele Nrg¹, has provided crucial information about this compound's roles in processes like axonogenesis, fasciculation, axon outgrowth, branching, and guidance in structures like the mushroom bodies of Drosophila. nih.gov
Transgenic Rescue and Ectopic Expression Experiments
Transgenic rescue experiments involve introducing a functional copy of the this compound gene into a mutant organism that lacks endogenous this compound function. If the introduced transgene restores the normal phenotype, it confirms that the observed defects in the mutant are indeed due to the absence or dysfunction of this compound. In Drosophila, the GAL4/UAS system is commonly used for this purpose, allowing for the expression of UAS-neuroglian transgenes under the control of specific GAL4 drivers. nih.gov Rescue experiments using different this compound isoforms (e.g., NRG-180 and NRG-167) have helped differentiate the functions of these variants in mushroom body development. nih.gov For instance, transgenic expression of NRG-180, but not NRG-167, was shown to rescue certain mushroom body defects, highlighting the importance of the NRG-180-specific C terminus. nih.gov Glial-specific expression of NRG-167 has also been shown to rescue ectopic branching phenotypes in nrg mutants, indicating a crucial role for glial this compound in regulating neurite branching. nih.gov
Ectopic expression experiments involve forcing the expression of this compound in cells or tissues where it is not normally found, or at higher levels than normal. This can reveal potential functions of this compound or its ability to influence cellular behavior. Overexpression of this compound in Drosophila intestinal stem cells and enteroblasts, for example, has been shown to promote stem cell proliferation. sdbonline.org
Clonal Analysis and Mosaic Techniques
Clonal analysis and mosaic techniques are powerful tools for studying gene function in a cell-autonomous manner and tracing cell lineages during development. mdpi.comjneurosci.orgoup.comresearchgate.net Mosaic Analysis with Repressible Cell Marker (MARCM) is a widely used technique in Drosophila that allows for the generation of positively marked homozygous mutant clones in a heterozygous background. nih.govjneurosci.org By analyzing the phenotypes of these clones, researchers can determine if a gene's function is required within the cell itself (cell-autonomously) or in surrounding cells. MARCM has been used to demonstrate that this compound is cell-autonomously required for axonogenesis in a subset of mushroom body neurons. nih.gov Clonal analysis can also reveal lineage relationships and the developmental potential of progenitor cells. mdpi.comjneurosci.orgoup.com
Molecular Interaction and Structural Analysis Techniques
Understanding how this compound functions at the molecular level requires techniques to identify its binding partners and determine its three-dimensional structure.
Co-Immunoprecipitation and Mass Spectrometry for Protein Complex Identification
Co-immunoprecipitation (Co-IP) is a biochemical technique used to isolate a protein complex by using an antibody specific to one protein within the complex (the "bait" protein). abcam.comcreative-proteomics.comspringernature.com When the antibody pulls down the bait protein, any proteins tightly bound to it (interacting partners) are also co-precipitated. abcam.com
Coupling Co-IP with mass spectrometry (MS) allows for the identification of the proteins present in the isolated complex. abcam.comcreative-proteomics.comspringernature.commdpi.com This powerful combination, known as Co-IP/MS or affinity purification coupled with mass spectrometry (AP-MS), enables the discovery of novel interacting partners and the mapping of protein interaction networks. creative-proteomics.commdpi.comnih.gov This is particularly valuable in neuroscience for identifying proteins that interact with neuronal proteins like this compound, which often exist as part of large macromolecular complexes. nih.gov While the search results did not provide specific examples of Co-IP/MS studies focusing solely on identifying novel this compound interactors, the technique is broadly applicable to studying protein complexes involving cell adhesion molecules. springernature.commdpi.com
Biochemical Assays for Binding Affinity and Enzymatic Activity
Biochemical assays are used to study the molecular properties of proteins, including their ability to bind to other molecules and their enzymatic activity.
Binding affinity assays measure the strength of the interaction between two molecules, such as this compound and a potential binding partner. bmglabtech.commalvernpanalytical.com This is often quantified by the equilibrium dissociation constant (KD), where a smaller KD indicates higher binding affinity. bmglabtech.commalvernpanalytical.com Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and surface plasmon resonance (SPR) are commonly used binding assays. bmglabtech.combiorxiv.org While the search results confirm that this compound interacts with proteins like ankyrin, specific detailed binding affinity data for this compound interactions using these techniques were not explicitly provided in the context of the search results. sdbonline.orgnih.gov However, the principle of measuring binding affinity is fundamental to understanding this compound's interactions with other cell adhesion molecules, cytoskeletal components, and signaling molecules.
Enzymatic activity assays are used to measure the rate at which an enzyme catalyzes a biochemical reaction. This compound itself is primarily known as a cell adhesion molecule and not typically described as having intrinsic enzymatic activity. However, it can interact with or regulate the activity of enzymes as part of signaling pathways. Biochemical assays could be used to study the effect of this compound binding on the activity of interacting enzymes, although no specific examples were found in the search results.
Advanced Imaging Techniques for Subcellular Localization and Dynamics
Advanced imaging techniques are indispensable for visualizing the precise subcellular localization of this compound and observing its dynamic movements within cells. Techniques such as fluorescence microscopy, including confocal and two-photon microscopy, are commonly used to visualize proteins like this compound in various sample types, from cultured cells to intact tissues frontiersin.orgmdpi.com. Immunostaining, which uses antibodies to label specific proteins, is widely applied to visualize this compound's distribution in samples from animal models and postmortem human CNS frontiersin.org.
To study the dynamic nature of protein localization, techniques offering high temporal resolution are employed frontiersin.org. For instance, two-photon in vivo microscopy has been pivotal in studying the dynamics of glial cells and their interactions with neurons and synapses in the living brain frontiersin.org. Serial block face scanning electron microscopy (SBF-SEM) provides high-resolution 3D reconstructions of cellular components, including organelles and cytoskeletal elements, allowing for detailed analysis of the environment where this compound is found frontiersin.org. Studies have shown that this compound is detectable over both adherent and nonadherent regions of the cell surface, while associated proteins like ankyrin are strictly localized to sites of cell-cell contact where this compound is activated by extracellular adhesion semanticscholar.org. This differential localization, observed through techniques like double-labeling experiments, highlights the dynamic nature of this compound's interactions and its role in recruiting intracellular partners upon adhesion semanticscholar.org. Computational approaches, such as using deep neural networks with fluorescence microscopy data, are also being developed to predict protein localization dynamics with high fidelity biorxiv.org.
In Vitro and In Vivo Functional Assays
Functional assays, conducted both in vitro and in vivo, are critical for understanding the biological roles of this compound, particularly its involvement in cell adhesion and signaling, as well as its impact on neuronal and glial development and synaptic function.
Cell Culture Models for Adhesion and Signaling Studies
Cell culture models provide a controlled environment to investigate the molecular mechanisms underlying this compound-mediated cell adhesion and signaling. Studies using Drosophila S2 tissue culture cells expressing this compound have demonstrated its ability to mediate homophilic interaction and recruit intracellular proteins like ankyrin and spectrin (B1175318) to cell contact sites semanticscholar.orgbiologists.comnih.gov. These assays have shown that the cytoplasmic domain of this compound is required for ankyrin recruitment, and mutations in conserved tyrosine residues within this domain can affect ankyrin binding and cell adhesion semanticscholar.orgnih.govsemanticscholar.org. For example, a specific mutation (S213L) in Drosophila this compound completely abolished cell aggregation in S2 cell culture assays biologists.com.
Data from S2 cell aggregation assays:
| Construct Expressed in S2 Cells | Cell Aggregation | Ankyrin Recruitment to Cell Contacts |
| Wild-type this compound | Robust | Yes |
| This compound lacking cytoplasmic domain | Robust | No |
| This compound S213L mutation | Abolished | Reduced |
| This compound with mutated tyrosine residue | Reduced | Reduced |
These in vitro models allow for the systematic analysis of specific this compound domains and mutations to dissect their roles in adhesion and downstream signaling pathways biologists.comnih.govsemanticscholar.org.
Live Imaging of Neuronal and Glial Development in Organismal Models
Live imaging in genetically tractable organismal models, such as Drosophila and zebrafish, allows for the observation of neuronal and glial development and interactions in real-time within an intact nervous system nih.govresearchgate.netmdpi.com. These models offer advantages for studying glial cell dynamics and cell-cell interactions in vivo without the need for invasive surgical techniques often required in other systems like mice nih.gov.
In Drosophila, live imaging of axonal trafficking has been performed using the Giant Fiber (GF) circuit, providing high resolution for single-cell analysis frontiersin.org. This model has been used to study the localization and dynamics of proteins involved in neuronal development and transport frontiersin.org. Zebrafish, with their transparency and external development, are valuable for live imaging of astrocyte morphogenesis and function within neural circuits researchgate.net. Studies in zebrafish have revealed the complex network of interactions between neurons and astroglia and how glial processes contact synapses within a circuit researchgate.net. These live imaging approaches are crucial for understanding how this compound influences processes like axon guidance, fasciculation, and the establishment of neuronal networks during development biologists.comsdbonline.org.
Electrophysiological Recordings of Synaptic Function
In Drosophila, electrophysiological recordings from the GF circuit have been used to evaluate the functional consequences of manipulating this compound or interacting molecules frontiersin.orgnih.gov. For instance, studies examining the genetic interaction between this compound and Semaphorin1a used electrophysiology to confirm that disruptions in these molecules led to weakened or absent synaptic connections in the GF circuit frontiersin.orgnih.gov. Electrophysiological recordings can assess the proper function of pathways by stimulating neurons and recording responses in target muscles nih.gov.
Electrophysiological studies also contribute to understanding neuro-glial interactions. While traditionally focused on neuronal activity, electrophysiological techniques are increasingly used to study glial cell properties and their influence on synaptic transmission frontiersin.organnualreviews.org. Paired neuronal-glial recordings allow for the simultaneous assessment of activity in both cell types, providing a more comprehensive view of their dynamic interactions frontiersin.orgeuropa.eu. These recordings can reveal how glial cells, potentially influenced by this compound-mediated interactions, modulate synaptic efficacy and contribute to circuit function frontiersin.org.
Computational Modeling and Systems Biology Approaches
Computational modeling and systems biology approaches are becoming increasingly important in this compound research to integrate complex experimental data, simulate biological processes, and gain a systems-level understanding of its function. These approaches can range from models of individual cellular components and interactions to large-scale network analyses frontiersin.orgnih.govnih.gov.
Computational frameworks are being developed to merge mechanistic modeling with techniques like deep neural networks, allowing for the creation of hybrid models that can simulate biological processes based on experimental data mdpi.com. These models can help to understand the complex interplay between this compound-mediated adhesion and signaling pathways and their impact on cellular behavior and circuit formation.
Systems biology approaches aim to understand biological systems in terms of the dynamic interactions between their components nih.govnih.gov. By integrating data from various experimental techniques, computational models can help to elucidate how this compound functions within larger cellular and molecular networks, contributing to processes like synaptogenesis, neuroinflammation, and metabolic coupling between neurons and glia frontiersin.orgmdpi.comnih.gov. While specific computational models directly focused on this compound were not prominently found in the search results, the broader application of these methods to study glial function and neuron-glia interactions provides a strong framework for future this compound-specific modeling frontiersin.orgnih.govnih.govnih.govreddit.com.
Emerging Research Frontiers in this compound Biology
Emerging research frontiers in this compound biology are likely to leverage the advanced methodologies discussed to explore its roles in new contexts and with greater resolution. Given this compound's role as a cell adhesion molecule involved in neuron-glia interactions and nervous system development, future research may focus on its involvement in neurodevelopmental and neurodegenerative disorders mdpi.commdpi.comnih.govfrontiersin.org.
Emerging concepts in neuroglial research, such as the role of extracellular vesicles in disease propagation, epigenetic regulation of glial function, and the application of artificial intelligence in glial biology, could also be explored in the context of this compound mdpi.com. Advanced single-cell technologies, like single-cell RNA sequencing, are revealing the heterogeneity of glial cells and disease-specific glial states, which could provide insights into how this compound functions in specific glial subtypes mdpi.com.
Furthermore, investigating the dynamic interplay between neurons and glia, including metabolic changes and their impact on neuron-glial connections, represents a key emerging area where this compound's adhesive and signaling roles could be critical mdpi.comnih.gov. The use of advanced imaging and electrophysiology in conjunction with genetic manipulations in model organisms will continue to be vital for unraveling the complex functions of this compound in these emerging frontiers frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found |
Advanced Imaging Techniques for Subcellular Localization and Dynamics
Advanced imaging techniques are fundamental to visualizing the precise subcellular location of this compound and observing its dynamic behavior within living cells and tissues. Fluorescence microscopy, including confocal and two-photon microscopy, is widely utilized to image proteins such as this compound in various biological samples, ranging from cultured cells to intact nervous systems frontiersin.orgmdpi.com. Immunostaining, a technique employing antibodies to target specific proteins, is a common method for revealing this compound's distribution in samples derived from animal models and postmortem human brain tissue frontiersin.org.
To capture the dynamic nature of protein localization, imaging techniques with high temporal resolution are essential frontiersin.org. For instance, two-photon in vivo microscopy has been instrumental in observing the functional dynamics of glial cells and their interactions with neurons and synapses within the living brain frontiersin.org. Serial block face scanning electron microscopy (SBF-SEM) offers high-resolution three-dimensional reconstructions of cellular structures, including organelles and cytoskeletal components, providing detailed contextual information about where this compound is situated and operates frontiersin.org. Studies utilizing techniques like double-labeling experiments have shown that while this compound can be broadly distributed across the cell surface, interacting proteins such as ankyrin are specifically concentrated at cell-cell contact sites, indicating that this compound's activation and subsequent recruitment of intracellular partners are triggered by extracellular adhesion semanticscholar.org. The development of computational approaches, including those integrating deep neural networks with fluorescence microscopy data, is also advancing the ability to predict protein localization dynamics with high fidelity biorxiv.org.
In Vitro and In Vivo Functional Assays
Functional assays, conducted both in controlled in vitro settings and within living organisms (in vivo), are crucial for elucidating the biological functions of this compound, particularly its roles in cell adhesion, signaling, neuronal and glial development, and synaptic function.
Cell Culture Models for Adhesion and Signaling Studies
Cell culture models provide a simplified yet powerful system for investigating the molecular mechanisms underlying this compound-mediated cell adhesion and downstream signaling. Experiments using Drosophila S2 tissue culture cells expressing this compound have demonstrated its capacity for homophilic interaction (binding to itself on adjacent cells) and its ability to recruit intracellular proteins like ankyrin and spectrin to sites of cell contact semanticscholar.orgbiologists.comnih.gov. These assays have revealed that the cytoplasmic domain of this compound is necessary for the recruitment of ankyrin, and that mutations in conserved tyrosine residues within this domain can impact ankyrin binding and cell adhesion semanticscholar.orgnih.govsemanticscholar.org. For example, a specific point mutation (S213L) in the Drosophila this compound protein has been shown to completely abolish cell aggregation in S2 cell culture assays biologists.com.
Representative data from S2 cell aggregation and ankyrin recruitment assays:
| Construct Expressed in S2 Cells | Cell Aggregation | Ankyrin Recruitment to Cell Contacts |
| Wild-type this compound | Robust | Yes |
| This compound lacking cytoplasmic domain | Robust | No |
| This compound S213L mutation | Abolished | Reduced |
| This compound with mutated tyrosine residue | Reduced | Reduced |
These in vitro models facilitate systematic analysis of specific this compound domains and targeted mutations to dissect their contributions to adhesion and associated signaling pathways biologists.comnih.govsemanticscholar.org.
Live Imaging of Neuronal and Glial Development in Organismal Models
Live imaging in genetically amenable model organisms, such as Drosophila and zebrafish, allows for the direct observation of neuronal and glial development and their interactions in real-time within the context of an intact, living nervous system nih.govresearchgate.netmdpi.com. These models offer distinct advantages for studying the dynamics of glial cells and their interactions with other cell types in vivo without the need for invasive surgical procedures often required in mammalian models like mice nih.gov.
In Drosophila, the Giant Fiber (GF) circuit has been utilized for live imaging of axonal trafficking, providing high-resolution insights into single-cell dynamics frontiersin.org. This model system has been employed to study the localization and movement of proteins involved in neuronal development and intracellular transport frontiersin.org. Zebrafish, owing to their optical transparency during development and external fertilization, are particularly well-suited for live imaging of astrocyte morphogenesis and function within developing neural circuits researchgate.net. Studies in zebrafish have illuminated the complex network of interactions between neurons and astroglia and demonstrated how glial processes ensheath synapses within a circuit researchgate.net. These live imaging approaches are indispensable for understanding how this compound influences developmental processes such as axon guidance, fasciculation, and the formation of functional neuronal networks biologists.comsdbonline.org.
Electrophysiological Recordings of Synaptic Function
In Drosophila, electrophysiological recordings from the GF circuit have been used to evaluate the functional consequences of manipulating this compound or its interacting partners frontiersin.orgnih.gov. For example, studies investigating the genetic interaction between this compound and Semaphorin1a utilized electrophysiology to confirm that disruptions in these molecules resulted in impaired or absent synaptic connections within the GF circuit frontiersin.orgnih.gov. Electrophysiological methods can be used to assess the proper functioning of neural pathways by stimulating specific neurons and recording the resulting electrical responses in their target cells or muscles nih.gov.
Computational Modeling and Systems Biology Approaches
Computational modeling and systems biology approaches are gaining prominence in this compound research as tools to integrate large and complex experimental datasets, simulate biological processes, and develop a systems-level understanding of this compound's function within the broader cellular and molecular context. These approaches can range from models focusing on the interactions of individual molecules to simulations of entire cellular networks frontiersin.orgnih.govnih.gov.
Computational frameworks are being developed that combine mechanistic modeling (based on known biological principles) with data-driven techniques such as deep neural networks mdpi.com. This allows for the creation of hybrid models capable of simulating complex biological processes informed by experimental data. Such models can help researchers understand the intricate interplay between this compound-mediated adhesion, signaling pathways, and their collective impact on cellular behavior and the formation of neural circuits.
Systems biology aims to understand biological systems as integrated networks of interacting components nih.govnih.gov. By integrating data from diverse experimental techniques, computational models can help to elucidate how this compound functions within larger cellular and molecular networks involved in processes like synaptogenesis, neuroinflammation, and the metabolic coupling between neurons and glia frontiersin.orgmdpi.comnih.gov. While specific computational models solely focused on this compound were not extensively highlighted in the search results, the broader application of these methods to study glial function and neuron-glia interactions provides a robust framework for future this compound-specific modeling efforts frontiersin.orgnih.govnih.govnih.govreddit.com.
Emerging Research Frontiers in this compound Biology
Emerging research frontiers in this compound biology are poised to leverage the advanced methodologies discussed to explore its roles in novel contexts and with increased precision. Given this compound's established roles as a cell adhesion molecule involved in neuron-glia interactions and nervous system development, future research is likely to delve deeper into its potential involvement in the pathogenesis of neurodevelopmental and neurodegenerative disorders mdpi.commdpi.comnih.govfrontiersin.org.
Emerging concepts in the broader field of neuroglial research, such as the roles of extracellular vesicles in mediating intercellular communication and disease spread, the influence of epigenetic modifications on glial cell function, and the application of artificial intelligence to analyze complex glial datasets, represent promising avenues for investigating this compound's contributions mdpi.com. Advances in single-cell technologies, including single-cell RNA sequencing, are revealing the remarkable heterogeneity within glial cell populations and identifying disease-specific glial states, which could provide crucial insights into how this compound functions in specific glial subtypes and how its role might change in disease mdpi.com.
Furthermore, a key emerging area involves investigating the dynamic metabolic interactions between neurons and glia and how changes in glial metabolism can influence neuron-glial communication and contribute to neurological disorders mdpi.comnih.gov. This compound's roles in adhesion and signaling position it as a potentially critical player in mediating these metabolic couplings. The continued application of advanced imaging and electrophysiology techniques, combined with sophisticated genetic manipulations in model organisms, will be essential for unraveling the complex and evolving functions of this compound in these exciting emerging frontiers of neuroscience research frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov.
Unraveling Novel Binding Partners and Signaling Components
Beyond Ankyrin, studies in Drosophila have also identified other potential binding partners through unbiased RNAi screens, including Ig-domain containing proteins, Leucine-rich repeat proteins, Cadherins, Integrins, and Semaphorins plos.org. This compound has also been shown to interact heterophilically with Echinoid (Ed), another CAM, and this interaction can antagonize EGFR signaling biologists.com. This suggests that this compound can act as both an autonomous activator and a non-autonomous inhibitor of EGFR signaling by interacting with Ed on neighboring cells biologists.com.
The interaction with the cytoskeletal linker protein Ankyrin is conserved, as expression of human L1-CAM in S2 cells also results in the assembly of ankyrin at cell contact sites sdbonline.orgsdbonline.org. This adhesion-induced rearrangement of ankyrin and spectrin, mediated by this compound, can influence the assembly of specialized plasma membrane subdomains sdbonline.org.
Detailed research findings highlight the importance of the intracellular domain of this compound in its signaling functions. For instance, the C-terminus of the neuron-specific isoform (NRG-180) in Drosophila is crucial for axon branching and sister branch guidance and growth biologists.com. Genetic analyses indicate that this compound's role in mushroom body axonal development involves interactions with Polychaetoid (PYD), a ZO-1 homolog, as well as TRIO, SEMA-1A, and RAC1 biologists.com.
Elucidating Precise Temporal and Spatial Regulation
The function of this compound is tightly regulated in both time and space during nervous system development. Differential splicing generates neuron-specific (Nrg-180) and glial-expressed (Nrg-167) isoforms, indicating a spatial regulation of its expression biologists.comfrontiersin.org. This compound expression is observed on neuronal axons but not cell bodies, and also on various non-neuronal tissues sdbonline.org.
Studies in Drosophila have demonstrated the temporal requirements for this compound function during axonogenesis, particularly during late larval and early pupal stages biologists.com. The spatiotemporal integration of adhesion and signaling mediated by this compound is crucial for the establishment of neuronal networks biologists.com.
The dynamic, temporal, and spatial regulation of the intracellular Ankyrin-binding motif is required to coordinate pre- and postsynaptic development at central synapses plos.org. This dynamic regulation enables local control of synaptic connectivity and function while maintaining general neuronal circuit architecture plos.org.
Research in other contexts, such as the development of the Drosophila visual system, suggests that this compound functions in both the eye disc and wrapping glia for coordinating photoreceptor neuron and glial development sdbonline.org. The temporal and spatial expression of other molecules, like homeotic genes in Drosophila, is also known to be important for segment-specific neuroblast lineage formation, highlighting the general principle of precise spatiotemporal control in neural development nih.gov. Similarly, the temporal and spatial regulation of astrocyte precursor proliferation in the mammalian spinal cord is tightly controlled and involves specific signaling pathways biologists.com.
Investigating this compound's Role in Specific Neuropathological Contexts (within permissible scope of animal models research)
Investigating this compound's role in neuropathological contexts is primarily conducted using animal models, which provide valuable insights into the molecular mechanisms underlying neurological disorders nih.govfrontiersin.org. Drosophila models have been particularly useful due to their genetic tractability and conserved neural physiology nih.govfrontiersin.org.
Mutations in the human L1-CAM gene, the vertebrate homolog of this compound, are associated with a spectrum of neurological disorders, including spasticity and mental retardation nih.gov. Studies in Drosophila have shown that mutations in this compound can disrupt the physiological function of central synapses, suggesting that some aspects of L1-CAM-related disorders in humans may result from impaired synapse formation nih.gov. For example, a single extracellular missense mutation in Drosophilanrg mutants disrupted a central synapse, and ultrastructural analysis revealed a dramatic reduction in microtubules in the synaptic terminal nih.gov. This finding suggests a role for this compound in organizing microtubules at the synapse nih.gov.
Animal models, including rodents (Mus musculus and Rattus norvegicus), zebrafish (Danio rerio), and Drosophila melanogaster, are indispensable for unraveling the physiology of neuroglial cells and their involvement in CNS disorders nih.gov. Dysfunctional astroglia, for instance, have been implicated in the pathogenesis of neurological disorders such as epilepsy, and research using animal models has helped delineate neuron-glia interactions in both normal and epileptic brains europa.eueuropa.eu. While the term "neuroglia" encompasses various glial cell types, studies on this compound specifically investigate the role of this particular CAM in neuron-glia interactions and their implications for neurological function and dysfunction.
Drosophila models of this compound dysfunction have revealed phenotypes beyond synaptic defects. Loss of this compound specifically during development in Drosophila has been linked to locomotor hyperactivity in adult flies sdbonline.org. Furthermore, nrg and ank2 mutant flies display seizure phenotypes, and expression of this compound or Ankyrin2 can rescue these seizures, indicating a role for this compound in ensuring neuron-glial interaction within neuropils through regulating cell adhesion between neurons and ensheathing glia sdbonline.org.
These animal model studies provide crucial data on how disruptions in this compound function, and its interactions with partners like Ankyrin, can lead to deficits relevant to human neurological conditions.
Data Table:
While specific quantitative data tables for this compound binding affinities or expression levels across different conditions were not consistently available across the search results in a format suitable for direct extraction into a single interactive table, the research findings highlight key molecular interactions and their functional consequences.
| Interaction Partner | Organism Model | Observed Effect of Interaction | Relevant Neuropathological Context (Animal Models) | Source Snippets |
| Ankyrin2 (Ank2) | Drosophila | Essential for synapse development and stability; regulates this compound mobility; controls balance of synapse growth and stability. | Seizure phenotypes in mutants. | plos.orgnih.govsdbonline.org |
| Echinoid (Ed) | Drosophila | Heterophilic binding partner; can antagonize EGFR signaling. | Not directly linked to specific neuropathology in provided snippets. | biologists.com |
| Polychaetoid (PYD) | Drosophila | Involved in axon branching and sister branch outgrowth/guidance downstream of NRG-180. | Involved in mushroom body axon development, relevant to neural circuit formation. | biologists.com |
| TRIO, SEMA-1A, RAC1 | Drosophila | Involved in different aspects of mushroom body axonal development. | Involved in mushroom body axon development, relevant to neural circuit formation. | biologists.com |
Detailed Research Findings Highlighted:
Q & A
Q. What are the structural and functional characteristics of neuroglian isoforms in model organisms like Drosophila?
this compound in Drosophila exists as two splice variants with identical extracellular domains but distinct cytoplasmic regions. The long isoform is neuron-specific and critical for synaptic stability, while the short isoform may have non-neuronal roles . Methodologically, isoform-specific antibodies or genetic tools (e.g., GAL4 drivers) can distinguish their expression patterns. Immunostaining in this compound mutants (nrg849) reveals reduced synaptic vesicle density, highlighting structural-functional correlations .
Q. How does this compound contribute to axonal pathfinding and synaptic development in Drosophila?
this compound stabilizes synaptic connections via extracellular homophilic binding and intracellular ankyrin interactions. Experimental approaches include:
- Genetic rescue assays : Expressing wild-type this compound pre- and postsynaptically restores synaptic ultrastructure and electrophysiological activity in mutants .
- Live imaging : Tracking axon guidance in embryos with this compound knockdown (RNAi) or null alleles (nrg⁴⁸⁹) . Note that this compound’s role in axonal pathfinding is partially ankyrin-independent, as ankyrin2 mutants show normal axon growth but disorganized cytoskeletal anchoring .
Advanced Research Questions
Q. How can researchers dissect ankyrin-dependent vs. ankyrin-independent functions of this compound in synaptic plasticity?
- Ankyrin-dependent roles : Use Drosophila mutants with disrupted this compound-ankyrin binding (e.g., Y1234F point mutation). These mutants fail to rescue synaptic defects, confirming ankyrin’s necessity .
- Ankyrin-independent roles : Compare phenotypes in this compound null mutants (nrg⁻) versus ankyrin2 mutants. For example, this compound regulates dendritic branching via glial interactions independently of ankyrin . Quantitative measures (e.g., synaptic vesicle density, microtubule stability) combined with cell-specific knockdowns (e.g., elav-GAL4 for neurons) clarify mechanistic divergence .
Q. What experimental strategies resolve contradictions in this compound’s role in immune responses vs. neuronal functions?
In Mythimna separata, this compound (MsNrg) facilitates hemocyte encapsulation but not phagocytosis. Contradictions arise when comparing neuronal vs. immune roles:
- Tissue-specific RNAi : Knock down MsNrg in hemocytes (via injection of dsRNA) to assess encapsulation defects without affecting neuronal pathways .
- Dual-function analysis : Use transcriptomics to identify this compound-interacting proteins in immune cells (e.g., plasmatocytes) versus neurons, revealing context-dependent partners .
Q. How do membrane lipid domains regulate this compound’s interaction with EGFR during axon stabilization?
this compound’s Triton-resistant membrane microdomains (gMSDs) require EGFR activation for cytoskeletal anchoring. Methodological approaches include:
- Pharmacological disruption : Treat Manduca sexta with PD168393 (EGFR inhibitor) to abolish this compound stabilization .
- Lipid raft modulation : Use methyl-β-cyclodextrin (MbCD) to deplete cholesterol and disrupt this compound-EGFR colocalization, quantified via sucrose gradient fractionation and Western blotting .
Data Contradiction & Validation
Q. How to address conflicting data on this compound’s necessity for axon growth versus stabilization?
While this compound null mutants show normal axonal pathfinding, synaptic terminals lack vesicle clusters. Resolve this by:
- Stage-specific knockdown : Silencing this compound post-axon targeting (e.g., using temperature-sensitive GAL80) to isolate stabilization roles .
- Functional redundancy tests : Co-knockdown this compound with other L1-CAMs (e.g., homologs of NCAM) to assess compensatory mechanisms .
Methodological Best Practices
- Quantitative imaging : Use confocal microscopy to measure this compound clustering at synapses (e.g., anti-neuroglian antibody labeling) with colocalization tools (e.g., Pearson’s coefficient for ankyrin2 overlap) .
- Electrophysiological validation : Pair structural data with recordings of giant fiber (GF) synaptic transmission in Drosophila to confirm functional deficits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
